2-Ethoxycyclopenta-1,3-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90125-28-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-ethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
JTHIHTQUPXBADS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethoxycyclopenta 1,3 Diene and Its Derivatives
Fischer Carbene Complex Mediated Annulation Reactions
Fischer carbene complexes, characterized by a metal-carbon double bond with an adjacent heteroatom, have emerged as powerful reagents in organic synthesis. wikipedia.orgnih.govwikipedia.org They are particularly useful for the construction of cyclic systems through annulation reactions. The electrophilic nature of the carbene carbon in Fischer complexes allows them to react with a variety of nucleophiles, including alkynes, to form new carbon-carbon bonds and carbocyclic rings. nih.govwikipedia.org
Synthesis via α,β-Unsaturated Fischer Carbene Complexes and Alkyne Additions
A prominent method for the synthesis of substituted alkoxycyclopentadienes involves the formal [3+2] cycloaddition of α,β-unsaturated Fischer carbene complexes with alkynes. study.com These vinylcarbene complexes act as three-carbon building blocks in this reaction. The process is typically carried out in donor solvents like pyridine (B92270) or acetonitrile (B52724) and can afford highly substituted 5-(dialkylamino)-3-ethoxycyclopentadienes in moderate to excellent yields. study.com The α,β-unsaturated Fischer carbene complexes themselves are readily prepared from terminal alkynes, chromium hexacarbonyl, and secondary amines in a one-pot procedure. study.com
The reaction proceeds through the insertion of an alkyne into the α,β-unsaturated Fischer metal-carbene complex, leading to a 1-metalla-1,3,5-hexatriene intermediate. This intermediate can then undergo cyclization to form the cyclopentadiene (B3395910) ring. The versatility of this method allows for the incorporation of a wide range of substituents on both the carbene complex and the alkyne, leading to a diverse array of functionalized cyclopentadiene products.
Investigation of Regio- and Stereoselectivity in Cyclopentadiene Ring Formation
The regio- and stereoselectivity of the cyclopentadiene ring formation are influenced by both steric and electronic factors of the substituents on the carbene complex and the alkyne. study.com The careful selection of these substituents allows for a degree of control over the final product's structure. For instance, the reaction of β-amino-substituted α,β-unsaturated Fischer carbene complexes with various alkynes has been shown to produce highly substituted 5-(dialkylamino)-3-ethoxycyclopentadienes. study.com
While asymmetric synthesis of these cyclopentadienes using chiral amino groups or substituents on the carbene complex has been attempted, it has thus far achieved only moderate success, with diastereomeric excesses being modest in most cases. study.com However, with a stereogenic center in the substituent attached to the vinyl group of the carbene complex, higher diastereomeric excesses have been achieved, albeit with lower chemical yields. study.com
Subsequent Chemical Transformations of Functionalized Alkoxycyclopentadienes
The functionalized alkoxycyclopentadienes synthesized via Fischer carbene chemistry are versatile intermediates that can undergo a variety of subsequent chemical transformations. For example, the 5-(dialkylamino)-3-ethoxycyclopentadienes can be readily converted to the corresponding cyclopentenones under acidic conditions in very good yields. study.com These cyclopentenones are themselves valuable synthetic intermediates.
Furthermore, intramolecular aldol (B89426) reactions can be performed if the cyclopentadiene product contains appropriately placed carbonyl functionalities. This allows for the construction of bicyclic systems. study.com The ability to perform these subsequent transformations highlights the synthetic utility of the alkoxycyclopentadienes prepared through this methodology.
Phosphorane-Based Olefination Approaches
Phosphorane-based olefination reactions, most notably the Wittig reaction, are fundamental tools in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This methodology is particularly useful for converting aldehydes and ketones into alkenes. wikipedia.org The strategic application of these reactions can also lead to the synthesis of conjugated dienes, which are key structural motifs in many organic molecules. study.comresearchgate.netnih.gov
Generation via Allylidenetriphenylphosphorane and Alpha-Halo Ketone Intermediates
The synthesis of cyclic conjugated dienes can be envisioned through the application of the Wittig reaction. A plausible approach for the synthesis of a precursor to 2-ethoxycyclopenta-1,3-diene would involve the reaction of an appropriate carbonyl compound with a phosphorane. Specifically, the generation of a cyclic diene system could potentially be achieved by reacting a suitable precursor, such as an α-halo ketone, with a phosphorane like allylidenetriphenylphosphorane. α-Halo ketones are readily synthesized by the reaction of ketones with a halogen source under acidic conditions. wikipedia.orglibretexts.orgmdpi.com
The reaction of an α-halo ketone with a nucleophile, such as a phosphine, can lead to the formation of a phosphonium (B103445) salt. Subsequent deprotonation would generate the corresponding ylide, which could then undergo an intramolecular Wittig reaction if a carbonyl group is suitably positioned within the molecule. Alternatively, an intermolecular reaction between an α-halo ketone and a phosphorane could be designed to construct the diene system.
Strategic Olefination in Conjugated Diene Synthesis
The Wittig reaction and its variants are powerful tools for the stereoselective synthesis of conjugated dienes. researchgate.net The stereochemistry of the newly formed double bond can often be controlled by the choice of the ylide and the reaction conditions. For the synthesis of conjugated dienes, two main strategies are commonly employed: the reaction of a reactive (non-stabilized) saturated ylide with an α,β-unsaturated aldehyde, or the reaction of a semi-stabilized allylic ylide with a saturated aldehyde. researchgate.net The former approach is generally preferred for achieving specific stereochemistry at the new double bond without isomerization of the existing double bond. researchgate.net
In the context of synthesizing this compound, a strategic olefination could involve the creation of one of the double bonds of the diene system via a Wittig-type reaction on a pre-existing cyclopentene (B43876) framework containing a carbonyl group. The choice of a stabilized or non-stabilized ylide would be crucial in controlling the geometry of the resulting exocyclic double bond, which could then be isomerized to the endocyclic position to form the conjugated diene.
Other Emerging Synthetic Pathways for Substituted Cyclopentadienes
Recent advancements in synthetic organic chemistry have led to the development of sophisticated methodologies for constructing substituted cyclopentadiene rings. These emerging pathways offer novel approaches to creating complex molecules like this compound and its derivatives, providing chemists with powerful tools for accessing these valuable scaffolds. Key among these are specialized cyclization reactions and versatile metal-catalyzed cross-coupling strategies.
Cyclization Reactions in the Formation of Ethoxycyclopentadienes
One of the prominent methods for synthesizing highly substituted ethoxycyclopentadienes involves the formal [3+2] cycloaddition of β-amino-substituted α,β-unsaturated Fischer carbene complexes with alkynes. This reaction pathway is notable for its ability to construct the five-membered ring system with high degrees of substitution in a single step. The process is typically conducted in donor solvents like pyridine or acetonitrile.
The reaction mechanism involves the chromium carbene complex, which acts as a three-carbon component, reacting with an alkyne, the two-carbon component, to form the cyclopentadiene ring. This methodology allows for the synthesis of a wide array of 5-(dialkylamino)-3-ethoxycyclopentadienes from readily available terminal alkynes, chromium hexacarbonyl, and secondary amines. researchgate.net These resulting compounds are considered stable synthetic equivalents of cyclopentenones and can be converted to the corresponding cyclopentenone under acidic conditions. researchgate.net
The versatility of this approach is demonstrated by its tolerance for various functional groups on both the carbene complex and the alkyne, leading to a diverse range of substituted ethoxycyclopentadienes. researchgate.net The specific products obtained depend on the substituents of the reactants.
Table 1: Examples of Substituted 3-Ethoxycyclopenta-1,3-diene Derivatives Synthesized via Cyclization The following table showcases derivatives of 3-ethoxycyclopenta-1,3-diene synthesized using the Fischer carbene cycloaddition methodology, based on experimental data. wiley-vch.de
| Product Name | Reactants | Yield |
| 5-[2'-(1'',3''-Dioxolan-2''-yl)ethyl]-3-ethoxy-1,2-dimethyl-4-(dimethylamino)cyclopenta-1,3-diene | Pentacarbonyl[(2E)-3-dimethylamino-1-ethoxy-5-(1',3'-dioxolan-2'-yl)-2-penten-1-ylidene]chromium and 2-Butyne | Not specified |
| 5-[2'-(1'',3''-Dioxolan-2''-yl)ethyl]-1-(tert-butyl)-4-(dimethylamino)-3-ethoxy-2-methylcyclopenta-1,3-diene | Pentacarbonyl[(2E)-3-dimethylamino-1-ethoxy-5-(1',3'-dioxolan-2'-yl)-2-penten-1-ylidene]chromium and 3,3-Dimethyl-1-butyne | Not specified |
| 5-[2'-(1'',3''-Dioxolan-2''-yl)ethyl]-4-(dimethylamino)-3-ethoxy-1-(trimethylsilyl)cyclopenta-1,3-diene | Pentacarbonyl[(2E)-3-dimethylamino-1-ethoxy-5-(1',3'-dioxolan-2'-yl)-2-penten-1-ylidene]chromium and Ethynyltrimethylsilane | Not specified |
Metal-Catalyzed Cross-Coupling Reactions for Conjugated Diene Scaffolds
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to construct the C=C double bonds that form conjugated diene systems. researchgate.net While not always directly yielding the cyclopentadiene ring itself, these methods are crucial for building the acyclic conjugated diene precursors or for functionalizing existing diene scaffolds. Various metals, including palladium, nickel, and iron, have been employed to catalyze these transformations, each offering unique advantages in terms of reactivity, selectivity, and cost. nih.govthieme-connect.deacs.org
Palladium catalysis, in particular, is widely used for the synthesis of 1,3-dienes. thieme-connect.de Reactions such as the Heck and Suzuki couplings can form C(sp²)–C(sp²) bonds with high efficiency and stereoselectivity. A notable example is a three-component coupling reaction catalyzed by palladium, which combines vinyl triflates, boronic acids, and 1,3-dienes to create more complex, difunctionalized alkene products. nih.gov This reaction proceeds through a π-allyl-Pd intermediate, which effectively suppresses side reactions and controls the regioselectivity of the bond formation. nih.gov
In addition to palladium, more earth-abundant and less expensive metals have gained traction. Iron-catalyzed cross-coupling reactions, for example, provide a practical and efficient method for synthesizing substituted 1,3-dienes from substrates like α-allenyl esters and Grignard reagents. acs.org Similarly, nickel-catalyzed reductive couplings of alkynes have been developed for the stereoselective synthesis of highly substituted conjugated dienes, avoiding the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. nih.gov These methods represent a highly atom-economical approach to constructing complex diene structures. nih.gov
The development of these catalytic systems is critical for advancing the synthesis of complex molecules that contain a conjugated diene motif, including derivatives of this compound.
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for 1,3-Diene Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
| Palladium (e.g., Pd(PPh₃)₄) | Heck/Suzuki-type Coupling | Vinyl halides/triflates, boronic acids, alkenes | High efficiency and stereoselectivity; forms C(sp²)–C(sp²) bonds. thieme-connect.denih.gov |
| Nickel (e.g., Ni catalyst with DTBM-SegPhos ligand) | Reductive Cross-Coupling | Unsymmetrical internal alkynes | High atom economy; avoids stereodefined coupling partners. nih.gov |
| Iron (e.g., Iron complexes) | Cross-Coupling | α-Allenyl esters, Grignard reagents | Utilizes an inexpensive, earth-abundant metal; mild reaction conditions. acs.org |
Comprehensive Analysis of Reactivity and Reaction Mechanisms of 2 Ethoxycyclopenta 1,3 Diene
Pericyclic Reaction Pathways
Pericyclic reactions are a class of reactions that proceed through a cyclic transition state without the involvement of ionic or radical intermediates. numberanalytics.comlibretexts.org For 2-ethoxycyclopenta-1,3-diene, the most significant of these pathways is the Diels-Alder cycloaddition.
Diels-Alder Cycloaddition Reactions ([4+2] Cycloadditions)
The Diels-Alder reaction is a powerful and widely utilized chemical reaction that forms a six-membered ring from a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.orgmasterorganicchemistry.com This reaction is classified as a [4+2] cycloaddition because it involves the interaction of four π-electrons from the diene and two π-electrons from the dienophile. organic-chemistry.orglibretexts.org The driving force for this reaction is the conversion of two weaker π-bonds into two new, more stable σ-bonds. organic-chemistry.orgbyjus.com As a derivative of cyclopentadiene (B3395910), which is a highly reactive diene due to its fixed s-cis conformation, this compound is an excellent substrate for these transformations. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
The Diels-Alder reaction is characterized by a concerted mechanism, meaning that all bond-forming and bond-breaking events occur in a single, continuous step through a cyclic transition state. wikipedia.orgbyjus.comethz.ch There are no intermediate species formed during the reaction. byjus.com This concerted process involves the simultaneous flow of electrons from the diene to the dienophile, resulting in the formation of a new cyclohexene (B86901) derivative. masterorganicchemistry.combyjus.com During the reaction, three π-bonds are broken, and two new carbon-carbon σ-bonds and one new C-C π-bond are formed. masterorganicchemistry.commasterorganicchemistry.com This single-step mechanism is thermally allowed and is a defining feature of pericyclic reactions. ethz.chuniurb.it
The reactivity and selectivity of Diels-Alder reactions are effectively explained by Frontier Molecular Orbital (FMO) theory. uniurb.itwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.comwikipedia.org In a standard Diels-Alder reaction, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile. organic-chemistry.orgethz.chuniurb.it A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger interaction and a faster reaction rate. numberanalytics.comstereoelectronics.org
The HOMO of the diene acts as the electron-donating component in the cycloaddition. numberanalytics.comlibretexts.org For the reaction to occur, the symmetry of the diene's HOMO must allow for constructive, in-phase overlap with the LUMO of the dienophile at the termini of the two molecules where the new σ-bonds are formed. libretexts.orgimperial.ac.uk The energy level of the diene's HOMO is a critical factor; a higher energy HOMO makes the diene more nucleophilic and more reactive toward a suitable dienophile. numberanalytics.comorganic-chemistry.org
The presence of an electron-donating group (EDG) on the diene significantly enhances its reactivity in a normal-demand Diels-Alder reaction. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org The ethoxy group (-OEt) in this compound is a powerful EDG. It increases the electron density of the diene system and, crucially, raises the energy of its HOMO. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com This elevation of the HOMO energy level decreases the HOMO-LUMO energy gap between the diene and an electron-deficient dienophile, thereby accelerating the reaction. numberanalytics.comorganic-chemistry.org Dienes equipped with EDGs are more nucleophilic and react more rapidly with dienophiles that possess electron-withdrawing groups (EWGs). masterorganicchemistry.combyjus.com
Table 1: Effect of Substituents on Diene Reactivity in Diels-Alder Reactions
| Diene | Substituent Type | Effect on HOMO Energy | Predicted Reactivity |
| 1,3-Butadiene | None (Reference) | Baseline | Moderate |
| Cyclopenta-1,3-diene | Locked s-cis | Higher than acyclic | High |
| This compound | Electron-Donating | Significantly Higher | Very High |
When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, concerning which of the possible constitutional isomers is formed. masterorganicchemistry.com The stereochemistry of the product, particularly the endo/exo selectivity, is also a critical aspect. masterorganicchemistry.com
The regiochemical outcome is governed by the electronic properties of the substituents. For a diene with an electron-donating group at the C2 position, such as this compound, the reaction with a typical dienophile (e.g., one substituted with an EWG) predominantly yields the "1,4" or para adduct. masterorganicchemistry.com This preference can be explained by FMO theory, where the reaction proceeds to match the atoms with the largest orbital coefficients in the diene's HOMO and the dienophile's LUMO. stereoelectronics.orglibretexts.orgchemtube3d.com
Diels-Alder reactions are also highly stereospecific, meaning the stereochemistry of the reactants is maintained in the product. libretexts.orgmasterorganicchemistry.comlibretexts.org For cyclic dienes, the reaction can produce two diastereomeric products: endo and exo. The endo product, where the dienophile's substituent is oriented toward the developing double bond of the new six-membered ring, is typically the major product under kinetic control. wikipedia.orglibretexts.org This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the dienophile's substituent and the interior p-orbitals (C2 and C3) of the diene in the transition state. stereoelectronics.orglibretexts.org
Table 2: General Selectivity Rules for Diels-Alder Reactions
| Selectivity Type | Controlling Factor | Favored Product (Typical) | Rationale |
| Regioselectivity | Substituent Position (e.g., EDG at C2 of diene) | "1,4" or para adduct | Maximized overlap of HOMO/LUMO orbital coefficients. stereoelectronics.orgmasterorganicchemistry.com |
| Stereoselectivity | Reactant Approach (e.g., cyclic diene) | Endo adduct | Stabilizing secondary orbital overlap in the transition state. wikipedia.orglibretexts.org |
Regioselectivity and Stereoselectivity in Adduct Formation
Photoinduced [2+2] Cycloaddition Reactions of 1,3-Dienes
Photoinduced [2+2] cycloaddition reactions offer a direct pathway to cyclobutane (B1203170) rings, which are valuable intermediates in organic synthesis. nih.gov However, the direct photoexcitation of 1,3-dienes often requires high-energy UV light, which can be incompatible with sensitive functional groups. nih.gov
Visible light photocatalysis has emerged as a milder and more selective method to promote [2+2] cycloadditions of 1,3-dienes. nih.govnih.gov This approach utilizes transition metal photocatalysts, such as iridium or ruthenium complexes, that can absorb visible light and transfer energy to the diene, promoting it to an excited triplet state. nih.govresearchgate.net This excited diene can then undergo cycloaddition with an alkene.
The mechanism generally involves the photocatalyst absorbing a photon of visible light, followed by intersystem crossing to a long-lived triplet state. rsc.org The excited photocatalyst can then transfer its energy to a diene molecule, generating the diene's triplet state, which subsequently reacts with a ground-state alkene to form the cyclobutane product. rsc.orgresearchgate.net This energy transfer mechanism avoids the need for high-energy UV radiation and is tolerant of a wider range of functional groups. nih.gov
Studies have shown that iridium photocatalysts are effective in promoting the [2+2] photocycloaddition of a diverse range of 1,3-dienes using visible light. nih.gov The resulting vinylcyclobutanes are versatile synthetic intermediates. nih.gov While specific examples involving this compound are not detailed, the general applicability of this method to various 1,3-dienes suggests its potential for this substrate as well.
| Photocatalyst Type | Reaction Type | Key Feature | References |
| Iridium Complexes | [2+2] Cycloaddition | Visible light induced, energy transfer mechanism | nih.govresearchgate.netresearchgate.net |
| Ruthenium Complexes | Radical Cation Diels-Alder | Visible light induced, for electronically mismatched reactions | scispace.com |
| Rhodium Complexes | [2+2] Cycloaddition | Direct photoactivation of catalyst-substrate complex | rsc.orgresearchgate.net |
Formation and Utility of Vinylcyclobutane Adducts
The formation of vinylcyclobutane adducts from 1,3-dienes typically occurs through [2+2] photocycloaddition reactions. nih.gov For this compound, this reaction would involve the diene and an olefin, activated by visible light in the presence of a suitable transition metal photocatalyst. nih.gov This method is advantageous as it avoids high-energy UVC radiation which could decompose sensitive functional groups. nih.gov The resulting vinylcyclobutane products are versatile synthetic intermediates. Their utility stems from the presence of the vinyl group, which can be further manipulated in various chemical transformations. nih.gov
The reactivity of cyclopentadiene and its derivatives in cycloaddition reactions is well-documented. nih.govlibretexts.orgmsu.edu The fixed s-cis conformation of the diene system in the five-membered ring enhances its reactivity in cycloaddition reactions. libretexts.orgmsu.edu In the context of [2+2] cycloadditions, the electronic nature of the substituents on the diene plays a crucial role. The electron-donating ethoxy group in this compound would influence the energetics and regioselectivity of the cycloaddition.
| Reactant 1 | Reactant 2 | Reaction Type | Key Product Feature | Synthetic Utility |
|---|---|---|---|---|
| This compound | Olefin | [2+2] Photocycloaddition | Vinylcyclobutane | Intermediate for further diversification nih.gov |
Sigmatropic Rearrangements in Ethoxycyclopentadiene Systems
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orglibretexts.orglibretexts.org These reactions are intramolecular and are governed by the principles of orbital symmetry. wikipedia.orglibretexts.org
In the this compound system, the most probable sigmatropic rearrangements are rsc.orgfiveable.me-shifts. wikipedia.orglibretexts.org A rsc.orgfiveable.me-sigmatropic shift involves the migration of a substituent from one terminus of the five-membered ring to the other. wikipedia.orgfiveable.me In cyclopentadiene itself, rsc.orgfiveable.me-hydrogen shifts are known to occur. nih.gov The transition state for this process in cyclopentadiene is geometrically favorable for aromatic-like electron delocalization. nih.gov
For this compound, both carbon and heteroatom shifts are theoretically possible. A rsc.orgfiveable.me-shift of a hydrogen atom from the C5 position would lead to the isomeric 1-ethoxycyclopenta-1,3-diene. The Woodward-Hoffmann rules predict that thermal rsc.orgfiveable.me-sigmatropic shifts proceed suprafacially, a process that is geometrically feasible for the cyclopentadiene ring system. libretexts.org
While less common, wikipedia.orgrsc.org-sigmatropic shifts are also a possibility. numberanalytics.com Thermal wikipedia.orgrsc.org-alkyl shifts are generally prohibitive in open-chain systems due to the strained transition state geometry, but can occur in cyclic molecules. wikipedia.org Photochemical wikipedia.orgrsc.org-shifts are also known to occur. libretexts.orguh.edu
| Rearrangement Type | Migrating Group | Conditions | Stereochemical Pathway | Feasibility in Cyclopentadiene Systems |
|---|---|---|---|---|
| rsc.orgfiveable.me-Sigmatropic Shift | Hydrogen, Alkyl | Thermal | Suprafacial libretexts.org | Common and geometrically favorable nih.gov |
| wikipedia.orgrsc.org-Sigmatropic Shift | Alkyl | Thermal | Antarafacial (prohibitive), Suprafacial with inversion wikipedia.org | Less common due to strained transition state wikipedia.org |
| wikipedia.orgrsc.org-Sigmatropic Shift | Hydrogen, Alkyl | Photochemical | Suprafacial libretexts.orguh.edu | Possible |
Electrocyclic Reactions of Cyclopentadiene Analogues
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. uniurb.itwikipedia.orgnumberanalytics.com The stereochemical outcome of these reactions is dictated by the number of π-electrons and whether the reaction is induced thermally or photochemically, as described by the Woodward-Hoffmann rules. wikipedia.orgnumberanalytics.com
Cyclopentadiene and its analogues can undergo electrocyclic reactions. rsc.orgacs.org For instance, a substituted cyclopentadiene could, in principle, undergo a 4π-electron electrocyclic ring closure to form a bicyclo[2.1.0]pentene derivative. acs.org According to the Woodward-Hoffmann rules, a thermal 4π-electron electrocyclic reaction proceeds via a conrotatory motion of the termini of the diene system. uniurb.ituchicago.edulibretexts.org Conversely, a photochemical 4π-electron reaction follows a disrotatory pathway. uniurb.ituchicago.edulibretexts.org The presence of the ethoxy substituent on the cyclopentadiene ring would influence the electronic properties of the π-system and potentially the feasibility and outcome of such a reaction.
| Reaction Type | π-Electrons | Conditions | Rotational Mode | Product Type |
|---|---|---|---|---|
| Electrocyclic Ring Closure | 4π | Thermal | Conrotatory uniurb.itlibretexts.org | Bicyclo[2.1.0]pentene derivative |
| Electrocyclic Ring Closure | 4π | Photochemical | Disrotatory uniurb.itlibretexts.org | Bicyclo[2.1.0]pentene derivative |
Other Mechanistic Pathways
Beyond pericyclic reactions, this compound can also participate in reactions proceeding through ionic intermediates.
Conjugated dienes readily undergo electrophilic addition reactions. libretexts.orgopenstax.orgbyjus.com The reaction of a conjugated diene with an electrophile, such as a hydrogen halide, can lead to a mixture of 1,2- and 1,4-addition products. openstax.orgpressbooks.publibretexts.org
The mechanism of electrophilic addition to a conjugated diene involves the initial attack of the electrophile on one of the double bonds to form a carbocation intermediate. byjus.comlibretexts.org In the case of a conjugated diene, the resulting carbocation is allylic, meaning the positive charge is adjacent to a double bond. fiveable.mepressbooks.puballen.in This allylic carbocation is stabilized by resonance, where the positive charge is delocalized over two carbon atoms. fiveable.meallen.inmasterorganicchemistry.com
For this compound, protonation by an electrophile (E+) can occur at either C1 or C4. Protonation at C4 would lead to a resonance-stabilized allylic carbocation with the positive charge distributed between C2 and C5. The electron-donating ethoxy group at C2 would further stabilize this carbocation. The subsequent attack by a nucleophile (Nu-) at either of these positions would yield the 1,2- and 1,4-addition products, respectively. The stability of the intermediate carbocation plays a crucial role in determining the product distribution. fiveable.melibretexts.org
| Intermediate | Stabilizing Factors | Potential Products |
|---|---|---|
| Allylic Carbocation | Resonance delocalization fiveable.meallen.inmasterorganicchemistry.com, Inductive effect of ethoxy group | 1,2-addition product, 1,4-addition product openstax.orgpressbooks.pub |
Electrophilic Additions to Conjugated Diene Systems
Regiochemical Control in 1,2- vs. 1,4-Addition Products
The addition of electrophiles to conjugated dienes can result in two primary products: the 1,2-addition product and the 1,4-addition product. The regiochemical outcome of such reactions with this compound is dictated by the electronic properties of the diene and the reaction conditions. The ethoxy group, being an electron-donating group through resonance, significantly influences the electron density distribution within the cyclopentadienyl (B1206354) ring.
Electronic Effects of the Ethoxy Group:
The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the diene system. This resonance effect increases the electron density at the C1 and C3 positions of the cyclopentadiene ring. Consequently, electrophilic attack is anticipated to be directed towards these electron-rich centers.
Formation of Carbocation Intermediates:
Upon protonation or attack by an electrophile (E+), a resonance-stabilized allylic carbocation is formed. The stability of these intermediates is a crucial factor in determining the product distribution.
Attack at C1: Leads to a carbocation with positive charge delocalized over C2 and C4.
Attack at C4: Generates a carbocation with positive charge delocalized over C1 and C3.
Due to the electron-donating nature of the ethoxy group at C2, the carbocation intermediate resulting from electrophilic attack at C1 is expected to be more stabilized.
Kinetic vs. Thermodynamic Control:
The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control. nih.govresearchgate.netmdpi.comlibretexts.org
Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the product that is formed faster (i.e., via the lower energy transition state) predominates. For many dienes, the 1,2-addition product is the kinetically favored product due to the proximity effect, where the nucleophile attacks the carbon atom closest to the initial site of electrophilic attack. nih.gov
Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the 1,2- and 1,4-products. The more stable product, which is often the 1,4-adduct due to a more substituted and thus more stable double bond, will be the major product. nih.govmdpi.comlibretexts.org
For this compound, the specific product ratios under different conditions would require experimental validation.
Table 1: Predicted Regiochemical Outcomes in Electrophilic Addition to this compound
| Reaction Condition | Favored Product Type | Predicted Major Product | Rationale |
| Low Temperature | Kinetic | 1,2-Addition Product | Proximity of the nucleophile to the carbocation. |
| High Temperature | Thermodynamic | 1,4-Addition Product | Formation of a more substituted, thermodynamically stable alkene. |
Oxidative Processes: Photosensitized Oxygen Addition
The reaction of conjugated dienes with singlet oxygen, typically generated through photosensitization, is a well-established method for the synthesis of endoperoxides via a [4+2] cycloaddition reaction. scispace.com
Generation of 1,4-Endoperoxides and Reaction Selectivity
The photosensitized addition of oxygen to this compound is expected to proceed via a Type II photooxygenation mechanism. beilstein-journals.org In this process, a photosensitizer (e.g., Rose Bengal, Methylene Blue) absorbs light and transfers its energy to ground-state triplet oxygen, generating the highly reactive singlet oxygen.
[4+2] Cycloaddition:
Singlet oxygen acts as a dienophile and reacts with the conjugated diene system of this compound in a concerted [4+2] cycloaddition (Diels-Alder type) reaction. This reaction leads to the formation of a bicyclic 1,4-endoperoxide.
The facial selectivity of the cycloaddition would be influenced by the steric bulk of the ethoxy group. It is plausible that the singlet oxygen will preferentially attack from the face opposite to the ethoxy group to minimize steric hindrance.
Table 2: Expected Products of Photosensitized Oxygen Addition to this compound
| Reactant | Reaction Type | Photosensitizer Example | Expected Product |
| This compound | [4+2] Cycloaddition | Rose Bengal | 2-Ethoxy-5,6-dioxabicyclo[2.2.1]hept-2-ene |
The resulting endoperoxide is a valuable synthetic intermediate that can undergo further transformations, such as reduction to a diol or rearrangement to other oxygenated compounds. The stability and subsequent reactivity of the formed endoperoxide would be a subject for experimental investigation.
Advanced Computational and Theoretical Studies of 2 Ethoxycyclopenta 1,3 Diene
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for understanding the intricate details of chemical reactivity, offering insights that are often difficult or impossible to obtain through experimental means alone. For 2-ethoxycyclopenta-1,3-diene, these computational methods provide a molecular-level understanding of its structure, stability, and reaction pathways.
Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of atoms, molecules, and solids. mdpi.comresearchgate.net It is widely used to investigate the mechanisms of chemical reactions, including complex pericyclic reactions in which this compound participates. researchgate.net
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. researchgate.netpku.edu.cn For reactions involving this compound, such as Diels-Alder cycloadditions, DFT can distinguish between different possible pathways, for instance, a concerted mechanism versus a stepwise mechanism involving diradical or zwitterionic intermediates. pku.edu.cnnih.gov
A key capability of DFT is the localization and characterization of transition state structures, which are the highest energy points along a reaction coordinate. researchgate.net The geometry of the transition state provides critical information about the synchronicity of bond-forming and bond-breaking processes. In the context of a Diels-Alder reaction with this compound, DFT can model the transition state geometry, revealing how the ethoxy substituent influences the approach of the dienophile and the geometry of the newly forming six-membered ring. mdpi.comescholarship.org Computational studies on similar diene systems show that these reactions often proceed through concerted and nearly synchronous transition states. researchgate.net
Interactive Table: Example of DFT-Calculated Geometric Parameters for a Diels-Alder Transition State
| Parameter | Description | Value (Å) |
| C1-C6 | Forming bond distance between C1 of the diene and C6 of the dienophile | 2.25 |
| C4-C5 | Forming bond distance between C4 of the diene and C5 of the dienophile | 2.28 |
| C1-O | Bond length of the ethoxy substituent to the diene ring | 1.35 |
Note: This table presents hypothetical, yet typical, values for a Diels-Alder reaction involving this compound to illustrate the type of data obtained from DFT calculations. Actual values would depend on the specific dienophile and computational level.
A significant application of DFT is the prediction of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. chemrxiv.orgmit.edu By calculating the energies of the reactants and the transition state, DFT provides a quantitative estimate of the reaction rate. researchgate.netarxiv.org Different DFT functionals can be benchmarked to find the most accurate method for a particular class of reactions. researchgate.netrsc.org For this compound, DFT can predict how the activation energy of a cycloaddition reaction is altered by the presence of the ethoxy group compared to unsubstituted cyclopentadiene (B3395910). mit.edu
Kinetic Isotope Effects (KIEs) are changes in the reaction rate upon isotopic substitution and serve as a sensitive probe of the reaction mechanism. nih.govwikipedia.orgepfl.ch DFT calculations can predict KIEs by analyzing the vibrational frequencies of the reactants and the transition state for different isotopes. nih.govresearchgate.net For example, calculating the KIE for deuteration at specific positions on the this compound ring can provide evidence for the degree of bond formation or hybridization change at that position in the rate-determining transition state, helping to confirm or refute a proposed mechanism. wikipedia.orgchemrxiv.org
Interactive Table: Hypothetical DFT-Predicted Activation Energies (Ea) for the Diels-Alder Reaction of this compound with Maleic Anhydride
| DFT Functional | Basis Set | Predicted Ea (kcal/mol) |
| B3LYP | 6-31G* | 15.5 |
| M06-2X | 6-311+G(d,p) | 14.2 |
| ωB97X-D | def2-TZVP | 13.8 |
Note: This table shows illustrative activation energies. The choice of functional and basis set significantly impacts the accuracy of the prediction. researchgate.net
The ethoxy group on the cyclopentadiene ring is an electron-donating group (EDG). DFT calculations are exceptionally useful for quantifying the electronic effects of such substituents on reactivity and selectivity. nih.gov The presence of the EDG increases the electron density of the diene system, which influences its behavior in polar and cycloaddition reactions. chim.it
DFT can be used to compute various reactivity indices, such as global electrophilicity and nucleophilicity, which help classify the diene's reactivity. mdpi.commdpi.com For this compound, the ethoxy group enhances its nucleophilicity, making it more reactive in normal-electron-demand Diels-Alder reactions where the diene acts as the nucleophile. researchgate.net
Furthermore, in reactions with unsymmetrical dienophiles, the ethoxy group directs the regioselectivity of the addition. DFT calculations can predict the favored regioisomer by comparing the activation energies of the transition states leading to the different products. beilstein-journals.org This regioselectivity is governed by the electronic distribution within the diene, which is accurately described by DFT. mdpi.combeilstein-journals.org
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework for understanding chemical bonding and reactivity. libretexts.orglibretexts.orginflibnet.ac.in For conjugated systems like this compound, MO analysis is crucial for explaining their characteristic reactions. openstax.org
According to Frontier Molecular Orbital (FMO) theory, the reactivity in many pericyclic reactions, including the Diels-Alder reaction, is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. stereoelectronics.orglibretexts.org
For a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. imperial.ac.ukkharagpurcollege.ac.in The ethoxy group, being an electron-donating substituent, raises the energy of the HOMO of this compound. imperial.ac.uk This increase in HOMO energy reduces the energy gap between the diene's HOMO and the LUMO of an electron-poor dienophile, leading to a stronger interaction and a faster reaction rate. imperial.ac.uk
Computational methods can calculate the energies and visualize the shapes of these frontier orbitals. jocse.orgyoutube.com The coefficients (sizes) of the atomic orbitals contributing to the HOMO and LUMO at different carbon atoms determine the regioselectivity of the reaction. imperial.ac.ukimperial.ac.uk For this compound reacting with an unsymmetrical dienophile, the preferred orientation is the one that allows for the maximum overlap between the atoms with the largest orbital coefficients on the HOMO of the diene and the LUMO of the dienophile. jocse.org
Interactive Table: Conceptual Effect of Ethoxy Substituent on Frontier Orbital Energies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Cyclopentadiene | -8.6 | 0.4 | 9.0 |
| This compound | -8.2 | 0.5 | 8.7 |
Note: These are conceptual values illustrating the expected trend. The electron-donating ethoxy group raises the HOMO energy, making the molecule a better nucleophile in normal-electron-demand cycloadditions. imperial.ac.uk
Molecular Orbital (MO) Analysis
Aromaticity and Electronic Structure Analysis
The concept of aromaticity, originally associated with benzene (B151609) and its derivatives, has been extended to a wide range of cyclic and polycyclic systems. It is a critical factor in determining the stability, reactivity, and magnetic properties of a molecule. For substituted cyclopentadienes like this compound, computational methods are indispensable for quantifying the degree of aromatic character induced by the substituent.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for evaluating aromaticity. semanticscholar.orgresearchgate.net It is a computational method that calculates the magnetic shielding at a specific point in space, typically at the geometric center of a ring (NICS(0)) and at a certain distance above the plane of the ring (e.g., NICS(1)). researchgate.net A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero are associated with non-aromatic systems.
The magnitude of the negative NICS value generally correlates with the degree of aromaticity. For this compound, the electron-donating ethoxy group is expected to influence the π-electron system of the cyclopentadiene ring. While unsubstituted cyclopentadiene is non-aromatic, the resonance effect of the ethoxy group can lead to increased electron delocalization within the ring.
Theoretical calculations would involve optimizing the geometry of this compound and then computing the NICS values at the center of the five-membered ring. The results would likely show a slight negative NICS value, suggesting a degree of induced aromatic character, though significantly less than that of classic aromatic compounds like benzene.
Table 1: Illustrative NICS Values for Aromaticity Comparison
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |
|---|---|---|---|
| Benzene (Reference) | -9.7 | -11.5 | Aromatic |
| Cyclopentadiene | ~0 | ~0 | Non-aromatic |
| This compound (Expected) | Negative (Slight) | Negative (Slight) | Weakly Aromatic |
| Cyclopentadienyl (B1206354) Anion | -14.4 | -18.1 | Aromatic |
Note: The values for this compound are qualitative predictions based on theoretical principles, as specific literature values are not available. The reference values are typical literature values.
Beyond NICS, other theoretical indices are employed to provide a more comprehensive picture of aromaticity, focusing on geometric and electronic factors.
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. The HOMA index is defined so that it equals 1 for a completely aromatic system (like benzene) and 0 for a non-aromatic system (like the hypothetical Kekulé structure of benzene). Negative values can indicate anti-aromaticity. For this compound, a HOMA calculation would analyze the bond length alternation in the cyclopentadiene ring. A value slightly greater than zero would suggest a minor degree of bond length equalization and, consequently, weak aromatic character.
Aromatic Fluctuation Index (FLU): The FLU index is an electronic criterion of aromaticity based on the fluctuation of electron density between adjacent atoms in a ring. nih.gov Aromatic systems are characterized by a smooth and delocalized electron distribution, leading to low FLU values. nih.gov Conversely, non-aromatic and anti-aromatic systems exhibit more localized electrons and higher FLU values. For this compound, the FLU index would be expected to be lower than that of unsubstituted cyclopentadiene, reflecting the electron-donating effect of the ethoxy group and the resulting increase in electron delocalization.
Table 2: Illustrative HOMA and FLU Values for Aromaticity Comparison
| Compound | HOMA | FLU | Aromaticity |
|---|---|---|---|
| Benzene (Reference) | ~1.0 | ~0.0 | Aromatic |
| Cyclopentadiene | ~0.0 | High | Non-aromatic |
| This compound (Expected) | > 0 (Slight) | Lower than Cyclopentadiene | Weakly Aromatic |
| Cyclopentadienyl Anion | High | Low | Aromatic |
Note: The values for this compound are qualitative predictions based on theoretical principles, as specific literature values are not available. The reference values are typical literature values.
Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the structure and dynamics of molecules in solution. nih.gov It is particularly useful for studying dynamic processes such as conformational changes and chemical exchange reactions. montana.edu For a molecule like 2-ethoxycyclopenta-1,3-diene, which can undergo rearrangements and participate in various reactions, dynamic NMR techniques offer a window into these processes. libretexts.org The fundamental requirement for using dynamic NMR is that a nucleus, such as a proton, must experience different chemical environments, resulting in distinct chemical shifts. montana.edu The rate of exchange between these environments influences the appearance of the NMR spectrum, with line broadening occurring on the NMR timescale. montana.edu
Two-Dimensional Exchange Spectroscopy (2D-EXSY) is a specialized NMR technique that is highly effective for identifying and quantifying chemical exchange processes. libretexts.orgnih.gov This method can elucidate the specific pathways through which atoms or groups are exchanged between different sites within a molecule or between different molecules. nih.gov By analyzing the cross-peaks in a 2D-EXSY spectrum, which connect the resonances of the exchanging species, it is possible to map out the exchange network. acs.org
A key application of 2D-EXSY is the determination of the activation barriers for these exchange processes. acs.org By conducting the experiments at various temperatures and analyzing the rate constants, one can calculate the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. colorado.edu This is often achieved by creating an Arrhenius or Eyring plot from the temperature-dependent rate data. colorado.edu Quantitative analysis of 2D-EXSY experiments allows for the determination of activation energies for pathways that result in observable interconversions on the NMR timescale. acs.org
For a compound like this compound, which may exist as a mixture of isomers or participate in equilibrium reactions, 2D-EXSY can provide crucial information on the kinetics of these transformations. The technique is sensitive to a wide range of exchange rates, making it suitable for studying various dynamic phenomena. libretexts.org
| Parameter | Information Provided by 2D-EXSY |
| Cross-peaks | Indicate direct chemical exchange between specific nuclei. |
| Rate Constants (k) | Quantify the speed of the exchange process at a given temperature. |
| Activation Energy (Ea) | The minimum energy required for the exchange to occur, determined from temperature-dependent studies. |
| Exchange Pathways | Elucidates the specific route of atomic or group transfer. |
This table summarizes the key information that can be obtained from 2D-EXSY experiments in the context of studying dynamic processes.
High-Resolution Mass Spectrometry for Reaction Product Identification and Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for accurately determining the elemental composition of a molecule. By providing a highly precise mass measurement, HRMS allows for the confident identification of reaction products and the confirmation of their molecular formulas. This is particularly valuable when characterizing the products of reactions involving this compound, where multiple outcomes may be possible.
In a typical HRMS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured with very high accuracy. This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For example, in studying the reactions of conjugated dienes, HRMS can be used to identify and confirm the structures of various products, including those resulting from cycloaddition or isomerization reactions. nih.gov
| Technique | Application | Data Output |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination of molecules. | Exact mass-to-charge (m/z) ratio. |
| Identification of unknown reaction products. | Elemental composition (molecular formula). | |
| Confirmation of expected product structures. | High-resolution mass spectrum. |
This table outlines the primary applications and data outputs of High-Resolution Mass Spectrometry in chemical analysis.
Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group Analysis and Electronic Transitions
Vibrational and electronic spectroscopy provide complementary information about the structure and electronic properties of molecules.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. bellevuecollege.edustudymind.co.uk When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies corresponding to their natural vibrational modes, such as stretching and bending. savemyexams.com These absorption frequencies are characteristic of particular bond types. bellevuecollege.edu For this compound, IR spectroscopy can confirm the presence of key functional groups. The region of the IR spectrum from approximately 4000 to 1500 cm⁻¹ is known as the functional group region, where characteristic peaks for specific bonds appear. oregonstate.edu The region below 1500 cm⁻¹ is the fingerprint region, which is unique to each molecule and can be used for definitive identification by comparison with known spectra. savemyexams.comlibretexts.org
Key IR Absorptions for this compound:
C-H stretching: Alkenyl C-H bonds will absorb at a different frequency than alkyl C-H bonds. Typically, sp² C-H stretching occurs above 3000 cm⁻¹, while sp³ C-H stretching is found below 3000 cm⁻¹. libretexts.org
C=C stretching: The conjugated diene system will show characteristic C=C stretching absorptions.
C-O stretching: The ether linkage (C-O-C) will have a strong absorption band.
| Functional Group | **Characteristic IR Absorption Range (cm⁻¹) ** |
| Alkene C-H (sp²) | ~3100-3000 |
| Alkane C-H (sp³) | ~3000-2850 |
| C=C | ~1680-1600 |
| C-O (ether) | ~1300-1000 |
This table presents typical infrared absorption ranges for the functional groups present in this compound.
UV-Visible (UV-Vis) Spectroscopy , also known as electronic spectroscopy, provides information about the electronic transitions within a molecule. uzh.ch When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. rsc.orgmsu.edu The wavelengths at which these absorptions occur are related to the energy difference between the electronic states. bspublications.net
For this compound, the conjugated π-system is the primary chromophore responsible for UV absorption. The most significant electronic transition is typically the π → π* transition, where an electron is excited from a bonding π orbital to an antibonding π* orbital. msu.edulibretexts.org The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. msu.edulibretexts.org The presence of the ethoxy group, an auxochrome, can also influence the λmax and the intensity of the absorption.
Typical Electronic Transitions in Organic Molecules:
σ → σ *: High energy, typically in the vacuum UV region. bspublications.net
n → σ *: Involves non-bonding electrons, often in the UV region. uzh.ch
π → π *: Characteristic of compounds with double or triple bonds. libretexts.org
n → π *: Involves both non-bonding electrons and a π-system. uzh.ch
For a conjugated diene like this compound, the π → π* transition is the most relevant and is expected to occur in the accessible UV region. libretexts.org
Applications of 2 Ethoxycyclopenta 1,3 Diene and Its Derivatives in Complex Molecule Synthesis
Building Blocks for Synthesizing Functionalized Six-Membered Carbocycles via Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis, facilitates the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.comnih.gov 2-Ethoxycyclopenta-1,3-diene, with its electron-rich diene system, serves as a valuable building block in this reaction, enabling the synthesis of highly functionalized cyclohexene (B86901) derivatives. The presence of the ethoxy group significantly influences the reactivity and selectivity of the diene, making it a versatile tool for creating molecular complexity. wikipedia.orgmasterorganicchemistry.com
Regioselective and Stereoselective Formation of Substituted Cyclohexene Derivatives
The reaction of this compound with unsymmetrical dienophiles presents the potential for forming different constitutional isomers, a concept known as regioselectivity. masterorganicchemistry.commdpi.com The electronic nature of the ethoxy group, an electron-donating group, directs the regiochemical outcome of the Diels-Alder reaction. Generally, in reactions with electron-deficient dienophiles, the "ortho" and "para" isomers are favored over the "meta" product, a preference explained by frontier molecular orbital theory. masterorganicchemistry.comyoutube.com
Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect of the Diels-Alder reactions involving this compound. The reaction is stereospecific with respect to the dienophile; the stereochemistry of the substituents on the dienophile is retained in the cyclohexene product. youtube.com Furthermore, the reaction can exhibit endo/exo selectivity, where the dienophile's substituents are oriented towards or away from the diene, respectively. The endo product is often the kinetically favored product due to secondary orbital interactions. scispace.com
Table 1: Regio- and Stereoselectivity in Diels-Alder Reactions of Substituted Cyclopentadienes (Illustrative data based on typical outcomes of Diels-Alder reactions)
| Diene | Dienophile | Major Regioisomer | Major Stereoisomer | Reference |
|---|---|---|---|---|
| This compound | Methyl acrylate | "Ortho" | Endo | masterorganicchemistry.comscispace.com |
| 1-Methylcyclopenta-1,3-diene | Acrolein | "Ortho" | Endo | masterorganicchemistry.com |
| 2-Methoxycyclopenta-1,3-diene | Maleic anhydride | N/A (symmetrical) | Endo | scispace.com |
Strategic Access to Complex Tricyclic Ring Systems
This compound is instrumental in constructing intricate tricyclic frameworks. One common strategy involves an initial Diels-Alder reaction to form a bicyclic system, which then undergoes further transformations to yield a tricyclic product. For instance, the adduct from the reaction of this compound with a suitable dienophile can be elaborated through intramolecular reactions, such as cyclizations, to forge the third ring. beilstein-journals.org
The versatility of this approach is demonstrated in the synthesis of various complex natural products and their core structures. beilstein-journals.orgresearchgate.net The initial Diels-Alder reaction sets the stereochemistry of the first two rings, which then guides the stereochemical outcome of subsequent ring-forming reactions, allowing for the controlled synthesis of complex, multi-cyclic systems. beilstein-journals.orgscielo.br The use of arynes as dienophiles in reactions with dienes like this compound also provides a powerful method for constructing benzo-fused carbocycles. nih.gov
Precursors and Synthetic Equivalents for Cyclopentenones and Cyclopentadienones
This compound and its derivatives are valuable precursors for the synthesis of cyclopentenones and cyclopentadienones, which are important five-membered ring systems found in numerous natural products and serve as versatile synthetic intermediates. researchgate.netwikipedia.org
Utility in Masked Cyclopentenone Synthesis
The ethoxy group in this compound acts as a "masked" ketone. Following a cycloaddition reaction, the resulting enol ether can be readily hydrolyzed under acidic conditions to reveal the corresponding ketone functionality, thus generating a cyclopentenone derivative. researchgate.net This strategy allows for the introduction of the cyclopentenone moiety in a controlled manner, avoiding potential side reactions that might occur with a free ketone group under the reaction conditions. This "masked" functionality makes this compound a synthetic equivalent of a cyclopentenone. researchgate.net The synthesis of highly functionalized cyclopentenones can be achieved through various methods, including the cyclization of dienyl triflates and the Nazarov cyclization. organic-chemistry.org
Table 2: Conversion of Cyclopentadiene (B3395910) Derivatives to Cyclopentenones (Illustrative examples of the unmasking strategy)
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 5-Dialkylamino-3-ethoxy-1,3-cyclopentadienes | Acidic conditions | Cyclopentenones | researchgate.net |
| Diels-Alder adduct of this compound | H₃O⁺ | Substituted cyclopentanone | researchgate.net |
Contributions to Natural Product Total Synthesis
The structural motifs accessible through reactions of this compound are prevalent in a wide array of natural products. researchgate.netmdpi.commdpi.com Consequently, this diene has found significant application in the total synthesis of complex bioactive molecules. wikipedia.orgsioc-journal.cnrsc.org
Stereoselective Introduction of Structural Complexity and Chiral Centers
The Diels-Alder reaction of this compound is a powerful tool for establishing multiple stereocenters in a single step with high control. wikipedia.orgscispace.com This stereocontrol is crucial in natural product synthesis, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. By carefully choosing the dienophile and reaction conditions, chemists can dictate the relative and absolute stereochemistry of the newly formed chiral centers. The ability to stereoselectively construct complex carbocyclic frameworks makes this compound a valuable building block in the synthesis of architecturally complex natural products. d-nb.inforsc.org
Formation of Versatile Vinylcyclobutanes via [2+2] Cycloadditions
The [2+2] cycloaddition reaction is a powerful tool in organic synthesis for the formation of four-membered rings. When a 1,3-diene participates in such a reaction, the resulting product is a vinylcyclobutane, a motif that is valuable for further synthetic transformations. While the Diels-Alder, or [4+2] cycloaddition, is a more common reaction pathway for conjugated dienes, the [2+2] cycloaddition can be promoted under specific conditions, such as photochemical activation or through the use of certain metal catalysts. nih.govnih.gov
The direct photoexcitation of 1,3-dienes to induce [2+2] cycloadditions often requires high-energy ultraviolet light, which can be incompatible with sensitive functional groups. nih.gov A more contemporary approach involves the use of visible-light-absorbing transition metal photocatalysts. nih.gov These catalysts can activate the diene, facilitating the cycloaddition under milder conditions. For a diene such as this compound, the electron-donating nature of the ethoxy group can influence the reactivity and regioselectivity of the cycloaddition.
Although specific studies on the [2+2] cycloaddition of this compound are not extensively documented in publicly accessible literature, the general principles of such reactions with substituted dienes can be applied. The reaction of an electronically modified diene with an alkene would be expected to yield substituted vinylcyclobutanes. The precise isomeric and stereochemical outcome would be dependent on the nature of the alkene, the reaction conditions, and the catalyst employed.
Table 1: Hypothetical [2+2] Cycloaddition of this compound with Various Alkenes
| Alkene | Catalyst/Conditions | Major Product | Predicted Yield (%) |
| Ethylene | Visible Light, Ir(ppy)₃ | 5-Ethoxybicyclo[3.2.0]hept-6-ene | 65 |
| Maleic Anhydride | UV Light (300 nm) | 5-Ethoxy-2,3-dicarboxyanhydridobicyclo[3.2.0]hept-6-ene | 78 |
| Acrylonitrile | Cu(I) triflate | 2-Cyano-5-ethoxybicyclo[3.2.0]hept-6-ene | 72 |
Note: The data in this table is hypothetical and based on the general reactivity of related dienes in [2+2] cycloaddition reactions.
Organometallic Complex Formation with Ethoxycyclopentadiene Ligands
The deprotonation of this compound can generate the ethoxycyclopentadienyl anion. This anion is a derivative of the widely utilized cyclopentadienyl (B1206354) (Cp) ligand and can coordinate to metal centers to form a variety of organometallic complexes. The ethoxy substituent can modulate the electronic properties of the ligand, thereby influencing the stability, reactivity, and catalytic activity of the resulting metal complex.
The synthesis of metal-ethoxycyclopentadienyl complexes typically involves the reaction of a suitable metal precursor, such as a metal halide, with a salt of the ethoxycyclopentadienyl anion (e.g., sodium or lithium ethoxycyclopentadienide). The resulting complexes can adopt various geometries, such as the classic "sandwich" or "half-sandwich" structures, depending on the metal and the stoichiometry of the reaction.
Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can provide information about the bonding within the complex, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure of the organic ligand and its coordination to the metal. X-ray crystallography provides definitive proof of the solid-state structure.
Table 2: Spectroscopic Data for a Hypothetical (η⁵-Ethoxycyclopentadienyl)rhenium(I) Tricarbonyl Complex
| Technique | Observed Data | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.3-5.5 (m, 4H), 3.9 (q, 2H), 1.4 (t, 3H) | Cyclopentadienyl ring protons, -OCH₂CH₃, -OCH₂CH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 110.2, 95.8, 92.4, 64.1, 14.8 | C₅ ring carbons, -OCH₂CH₃, -OCH₂CH₃ |
| IR (thin film) | ν(CO) = 2030, 1945 cm⁻¹ | Terminal C-O stretching frequencies |
Note: The data in this table is hypothetical and based on characteristic values for similar organometallic complexes.
The introduction of an ethoxy group onto the cyclopentadienyl ligand can have a significant impact on the catalytic and stoichiometric applications of the corresponding metal complexes. The electron-donating nature of the ethoxy group increases the electron density at the metal center. This can enhance the metal's ability to participate in oxidative addition reactions, a key step in many catalytic cycles.
For instance, in reactions such as hydrogenation or hydrosilylation, a more electron-rich metal center may lead to a more active catalyst. nih.gov Conversely, the increased electron density might disfavor reductive elimination steps. The steric bulk of the ethoxy group can also play a role in controlling the selectivity of catalytic transformations.
While specific catalytic applications for ethoxycyclopentadienyl complexes are not widely reported, it is reasonable to extrapolate from the vast chemistry of other substituted cyclopentadienyl complexes. They could potentially find use in a range of transformations, including polymerization, C-H activation, and various coupling reactions. escholarship.org In stoichiometric applications, the modified ligand could be used to stabilize reactive metal fragments or to serve as a building block in the synthesis of more complex supramolecular structures.
Q & A
Q. What are the recommended synthetic routes for 2-ethoxycyclopenta-1,3-diene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Synthetic Routes : A common approach involves substituting cyclopentadiene derivatives. For example, etherification of cyclopenta-1,3-dienol with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the ethoxy derivative. Alternative routes include transition metal-catalyzed coupling reactions .
- Optimization Strategies :
- Catalysts : Use palladium or nickel catalysts to enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates.
- Temperature : Maintain 60–80°C to balance kinetics and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. How can spectroscopic techniques (e.g., NMR, IR, UV-Vis) confirm the structure and electronic properties of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Expect signals for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and conjugated diene protons (δ 5.5–6.2 ppm). Coupling constants (J ≈ 10 Hz) confirm conjugation .
- ¹³C NMR : The ethoxy carbon appears at δ 60–65 ppm; diene carbons resonate at δ 120–135 ppm.
- UV-Vis : The conjugated diene system absorbs at ~220–260 nm (π→π* transitions). Compare with cyclopentadiene (λₘₐₓ ~245 nm) to assess electronic effects of the ethoxy group .
- IR : Stretching frequencies for C-O (1050–1150 cm⁻¹) and C=C (1600–1680 cm⁻¹) validate functional groups.
Q. What role does this compound play in Diels-Alder reactions, and how does the ethoxy group influence reactivity?
Methodological Answer:
- Diels-Alder Reactivity : The compound acts as a diene, forming six-membered adducts with electron-deficient dienophiles (e.g., maleic anhydride).
- Ethoxy Effects : The electron-donating ethoxy group increases the diene’s electron density, accelerating reaction rates. However, steric hindrance from the ethoxy substituent may reduce regioselectivity. Compare reaction kinetics with unsubstituted cyclopentadiene to quantify these effects .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) elucidate the mechanism of [1,5]-sigmatropic shifts in this compound derivatives?
Methodological Answer:
- Experimental Design :
- Synthesize deuterated analogs (e.g., 1-²H or 5-²H) using deuterated ethanol in the etherification step.
- Monitor hydrogen/deuterium migration via ¹H NMR or GC-MS under thermal or photolytic conditions.
- Kinetic Isotope Effects (KIE) : Measure rate differences between isotopologs. A high KIE (≥3) suggests tunneling or quantum mechanical effects, as observed in similar pentadiene systems .
Q. What strategies resolve contradictory data on the thermal stability of this compound under oxidative conditions?
Methodological Answer:
- Data Reconciliation :
- Controlled Replication : Repeat experiments under inert (N₂/Ar) vs. oxidative (O₂) atmospheres at varying temperatures (e.g., 300–700 K).
- Analytical Cross-Validation : Use GC-MS to detect degradation products (e.g., cyclopentenones) and DSC to measure exothermic decomposition thresholds .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies and transition states for decomposition pathways.
Q. How does computational modeling (e.g., DFT) predict the regioselectivity of this compound in cycloaddition reactions?
Methodological Answer:
- Model Setup :
- Optimize geometry using Gaussian or ORCA at the B3LYP/def2-TZVP level.
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Regioselectivity Analysis :
- The ethoxy group raises HOMO energy, favoring electron-deficient dienophiles.
- Compare activation energies for endo vs. exo pathways to predict major products. Validate with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
